Dilauryl tartrate
Description
Dilauryl tartrate is a diester compound derived from tartaric acid, where two lauryl (dodecyl) chains are esterified to the hydroxyl groups of tartaric acid. It is classified under fatty acyls and glycerophospholipids and has been identified as a significant metabolite in fungal cultures, particularly in Cordyceps militaris . Its accumulation is influenced by carbon source availability, with down-regulation observed in C5 vs. C6 carbon source comparisons, suggesting a role in lipid metabolism and sphingolipid biosynthesis pathways .
Properties
CAS No. |
66584-29-0 |
|---|---|
Molecular Formula |
C28H54O6 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
didodecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-27(31)25(29)26(30)28(32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3/t25-,26-/m1/s1 |
InChI Key |
XDQOYCJMMFRBQS-CLJLJLNGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilauryl tartrate can be synthesized through the esterification of tartaric acid with lauryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tartaric acid and lauryl alcohol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dilauryl tartrate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tartaric acid and lauryl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tartaric acid and lauryl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dilauryl tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of dilauryl tartrate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in enhancing the solubility and stability of various compounds in different formulations. The molecular targets and pathways involved in its action are related to its ability to interact with hydrophobic and hydrophilic molecules, facilitating their dispersion and solubilization.
Comparison with Similar Compounds
Structural Analogues: Tartrate Esters
Dibutyl Tartrate
- Structure : Tartaric acid esterified with two butyl (C4) chains.
- Properties : Shorter alkyl chains reduce hydrophobicity compared to dilauryl tartrate (C12 chains). This results in higher solubility in polar solvents and lower melting points.
- Applications : Commonly used as a plasticizer and solvent in industrial applications.
- Reference : While this compound is linked to fungal lipid metabolism, dibutyl tartrate lacks significant biological roles in current studies .
Sodium Tartrate
- Properties : High water solubility due to ionic nature; used in food and pharmaceutical industries as a stabilizer.
- Applications : Enhances gel strength in surimi products by promoting protein cross-linking, unlike this compound, which participates in lipid pathways .
Functional Analogues: Esters with Long Alkyl Chains
Dilauryl Citrate
- Structure : Citric acid esterified with two lauryl chains.
- Properties: Molecular weight: 528.8 g/mol vs. This compound (estimated ~484.7 g/mol). Higher hydrogen bond donor/acceptor count (2/7 vs. 2/6 in this compound) due to citric acid's three carboxyl groups.
- Applications : Used in cosmetics as an emollient; lacks documented roles in lipid metabolism .
Thiamine Dilauryl Sulfate
- Structure : Sulfate ester of thiamine with two lauryl chains.
- Properties : Combines vitamin B1 with hydrophobic lauryl groups for antimicrobial activity.
- Applications : Effective against Salmonella and Listeria; contrasts with this compound’s metabolic regulatory role .
Phospholipids with Similar Alkyl Chains
Dilauryl Phosphatidyl Choline (DLPC)
- Structure : Phospholipid with two lauryl chains and a choline head group.
- Properties : Forms liposomes with higher fluidity due to shorter C12 chains compared to longer-chain phospholipids (e.g., DPPC, C16).
- Applications : Used in drug delivery systems; differs from this compound’s fungal lipid-associated functions .
Chiral Tartrate Derivatives
Nicotine Bi-L-(+)-Tartrate Dihydrate
- Structure : Nicotine bound to two tartrate molecules in a chiral configuration.
- Properties : Enhanced solubility and stereoselective interactions due to tartrate’s hydroxyl groups.
- Applications: Used in asymmetric synthesis; contrasts with this compound’s non-chiral, lipid-centric roles .
Q & A
Basic Research Questions
Q. What analytical methods are optimal for detecting and quantifying dilauryl tartrate in complex biological matrices?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with photodiode array (PDA) detection is widely used, with method parameters (e.g., mobile phase composition, column type) optimized via Box-Behnken experimental design to enhance sensitivity and robustness . For metabolomic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high specificity in identifying this compound alongside lipids and fatty acyls in fungal exometabolomes .
Q. How do carbon source variations (e.g., C5 vs. C6 sugars) influence this compound accumulation in fungal cultures?
- Methodological Answer : Controlled experiments using isotopically labeled carbon sources (e.g., ¹³C-glucose) paired with exometabolome profiling can elucidate metabolic flux. For example, in Cordyceps militaris, this compound was down-accumulated in C5 vs. C6 cultures, suggesting carbon chain length impacts lipid biosynthesis pathways. Standardize culture conditions (pH, temperature) and use triplicate sampling to minimize variability .
Q. What are the key challenges in synthesizing this compound with high purity for experimental use?
- Methodological Answer : Synthesis involves esterification of tartaric acid with lauric acid under acidic catalysis. Challenges include avoiding racemization (use chiral column validation) and removing unreacted fatty acids via recrystallization. Reference protocols for bismuth tartrate synthesis (e.g., solvent selection, stoichiometric ratios) can be adapted, but purity must be confirmed via nuclear magnetic resonance (NMR) and elemental analysis .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound extraction efficiency from lipid-rich samples?
- Methodological Answer : Employ a Design of Experiments (DoE) approach, such as Box-Behnken design, to evaluate factors like solvent polarity (e.g., chloroform-methanol mixtures), sonication time, and centrifugation speed. Response surface methodology (RSM) identifies optimal conditions while minimizing resource use. Validate with spike-recovery tests and compare against gravimetric or titrimetric reference methods .
Q. How should contradictory data on this compound accumulation (e.g., up- vs. down-regulation under similar conditions) be resolved?
- Methodological Answer : Perform multi-omics integration: correlate metabolomic data (LC-MS) with transcriptomic profiles (RNA-seq) to identify regulatory genes (e.g., sphingolipid synthases) that may explain variability. Use hierarchical clustering and pathway enrichment analysis (e.g., KEGG) to contextualize findings. Replicate experiments under strictly controlled conditions to isolate confounding variables .
Q. What role does this compound play in sphingolipid metabolism and fungal stress response mechanisms?
- Methodological Answer : this compound is linked to sphingolipid derivatives (e.g., ceramides) that modulate membrane integrity under carbon stress. To investigate, use knockout strains lacking key enzymes (e.g., serine palmitoyltransferase) and quantify sphinganine/phytosphingosine levels via targeted LC-MS. Pair with lipidomic imaging (MALDI-TOF) to visualize spatial distribution in hyphae .
Q. How can transcriptomic data be integrated with metabolomic findings to elucidate this compound’s regulatory networks?
- Methodological Answer : Apply genome-scale metabolic modeling (GEMs) to map transcriptome-derived enzyme expression levels onto lipid biosynthesis pathways. Use constraint-based analysis (e.g., flux balance analysis) to predict this compound production rates under varying nutrient conditions. Validate predictions with ¹³C-tracing experiments and extracellular metabolomics .
Methodological Best Practices
- Experimental Design : Always include negative controls (e.g., solvent-only samples) and internal standards (e.g., deuterated analogs) to account for matrix effects in LC-MS .
- Data Validation : Use ANOVA and post-hoc tests (e.g., Bonferroni correction) to ensure statistical rigor in multi-group comparisons .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw metabolomic data in public repositories (e.g., MetaboLights) with detailed metadata .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
